molecular formula C7H12N4O B066230 4-Amino-6-(tert-butyl)-1,3,5-triazin-2-ol CAS No. 175204-68-9

4-Amino-6-(tert-butyl)-1,3,5-triazin-2-ol

Cat. No.: B066230
CAS No.: 175204-68-9
M. Wt: 168.2 g/mol
InChI Key: PTAIFTWNKAGNFS-UHFFFAOYSA-N
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Description

4-Amino-6-(tert-butyl)-1,3,5-triazin-2-ol is a chemical compound belonging to the triazine family. Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring. This particular compound is known for its applications in various fields, including agriculture, pharmaceuticals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-6-(tert-butyl)-1,3,5-triazin-2-ol typically involves the reaction of pivaloyl cyanide with isobutylene in the presence of acetic acid and sulfuric acid . The reaction proceeds through the formation of an intermediate, which is then converted to the final product under controlled conditions.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, with careful control of temperature, pressure, and reaction time to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

4-Amino-6-(tert-butyl)-1,3,5-triazin-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the triazine ring.

    Substitution: The amino and tert-butyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve reagents like halogens, alkylating agents, and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while substitution reactions can produce a variety of functionalized triazines.

Mechanism of Action

The mechanism of action of 4-Amino-6-(tert-butyl)-1,3,5-triazin-2-ol involves its interaction with specific molecular targets and pathways. For instance, in its role as a herbicide, it inhibits photosynthesis by disrupting photosystem II, leading to the death of the target plants . The compound’s effects on other biological systems are still under investigation, with studies focusing on its interaction with cellular enzymes and receptors.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-6-(tert-butyl)-1,3,5-triazin-2-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its tert-butyl group enhances its stability and lipophilicity, making it more effective in certain applications compared to other triazine derivatives .

Biological Activity

Overview

4-Amino-6-(tert-butyl)-1,3,5-triazin-2-ol is a member of the triazine family, characterized by its heterocyclic structure containing three nitrogen atoms. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. Its unique chemical properties make it a valuable candidate for research in various fields, including agriculture and pharmaceuticals.

The compound's structure allows it to participate in various chemical reactions, such as oxidation, reduction, and substitution. These reactions can modify its functional groups and enhance its biological activity. For instance:

  • Oxidation : Can lead to the formation of triazine oxides.
  • Reduction : May alter the functional groups attached to the triazine ring.
  • Substitution : The amino and tert-butyl groups can be replaced with other functional groups under specific conditions.

The mechanism of action primarily involves interaction with specific molecular targets. For example, as a herbicide, it disrupts photosynthesis by inhibiting photosystem II, leading to plant death.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, showcasing a minimum inhibitory concentration (MIC) that demonstrates its potential as an antimicrobial agent. Specifically, it showed promising results against Staphylococcus aureus, a member of the ESKAPE pathogens known for their resistance to antibiotics .

Anticancer Activity

The compound has also been evaluated for anticancer properties. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines through mechanisms involving reactive oxygen species (ROS) generation and modulation of cell cycle progression. The cytotoxicity profile indicates that it can selectively target cancer cells while sparing normal cells at lower concentrations .

Study on Antitubercular Activity

A notable study utilized an intrabacterial drug metabolism platform to assess the efficacy of triazine derivatives, including this compound. The research focused on its ability to release nitric oxide (NO•) within Mycobacterium tuberculosis, contributing to its antimicrobial action. The compound demonstrated a significant ability to inhibit bacterial growth at low concentrations while exhibiting manageable cytotoxicity against mammalian cells .

Structure-Activity Relationship Studies

Further investigations into the structure-activity relationship (SAR) of triazines revealed that modifications to the substituents on the aromatic rings significantly affect biological activity. Compounds similar to this compound were synthesized and tested for their binding affinity to various biological targets, including serotonin receptors. These studies indicated that specific modifications could enhance selectivity and potency against targeted receptors .

Data Summary Table

Biological Activity Observed Effects Reference
AntimicrobialEffective against Staphylococcus aureus
AnticancerInduces apoptosis in cancer cell lines
AntitubercularReleases NO•; inhibits M. tuberculosis
Structure-Activity RelationshipModifications enhance receptor affinity

Properties

IUPAC Name

4-amino-6-tert-butyl-1H-1,3,5-triazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4O/c1-7(2,3)4-9-5(8)11-6(12)10-4/h1-3H3,(H3,8,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTAIFTWNKAGNFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC(=NC(=O)N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30351012
Record name 4-amino-6-(tert-butyl)-1,3,5-triazin-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30351012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

23.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26727151
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

175204-68-9
Record name 6-Amino-4-(1,1-dimethylethyl)-1,3,5-triazin-2(1H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175204-68-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-amino-6-(tert-butyl)-1,3,5-triazin-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30351012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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